
3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with ethyl, methyl, and prop-1-en-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diene and an enone, the compound can be synthesized via a Diels-Alder reaction followed by selective hydrogenation and functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to facilitate hydrogenation steps, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, while nucleophilic substitution can replace existing functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or nickel (Ni) catalysts
Substitution: Halogens (Cl₂, Br₂), nucleophiles (e.g., hydroxide ions, alkoxides)
Major Products Formed
Aplicaciones Científicas De Investigación
3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s structure allows it to engage in various interactions, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: Similar structure but lacks the ethyl group.
2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: Contains a tetrahydrofuran ring instead of a cyclohexene ring.
3-Hydroxycyclohex-2-enone: Similar cyclohexene core but with different substituents.
Uniqueness
3-Ethyl-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and research studies.
Propiedades
Número CAS |
65799-79-3 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
3-ethyl-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O/c1-5-10-6-11(8(2)3)7-12(13)9(10)4/h11H,2,5-7H2,1,3-4H3 |
Clave InChI |
IGKGKXWMRFHDAM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)CC(C1)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


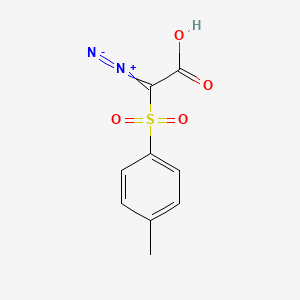
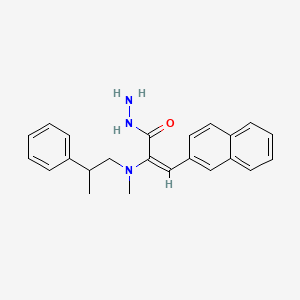


![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
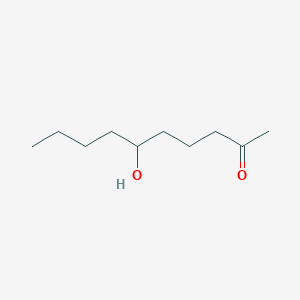
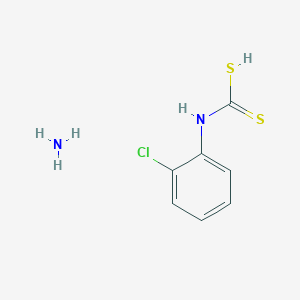

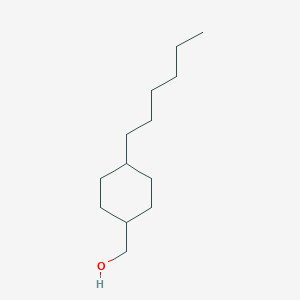
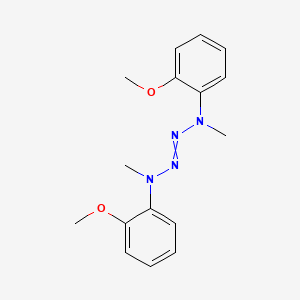
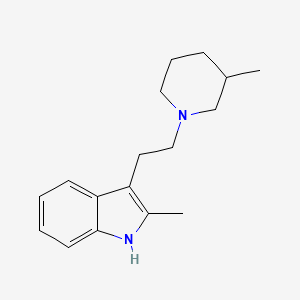
![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)


